10-((tert-Butyldimethylsilyl)oxy)decan-1-ol
Description
10-((tert-Butyldimethylsilyl)oxy)decan-1-ol (C₁₆H₃₄O₂Si) is a silyl-protected alcohol featuring a 10-carbon aliphatic chain with a hydroxyl group at the terminal position and a tert-butyldimethylsilyl (TBDMS) ether moiety at the penultimate carbon. This compound is synthesized via the reaction of 1,10-decanediol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of sodium hydride (NaH), achieving a high yield of 95% . The TBDMS group enhances steric protection of the hydroxyl group, improving stability against oxidation and nucleophilic attack. Its applications span organic synthesis, particularly in multi-step reactions requiring selective protection of alcohols, and in pharmaceutical intermediates .
Properties
IUPAC Name |
10-[tert-butyl(dimethyl)silyl]oxydecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O2Si/c1-16(2,3)19(4,5)18-15-13-11-9-7-6-8-10-12-14-17/h17H,6-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFKYLCYAQNIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-((tert-Butyldimethylsilyl)oxy)decan-1-ol typically involves the protection of decanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Decanol+TBDMS-ClBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
10-((tert-Butyldimethylsilyl)oxy)decan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of 10-((tert-Butyldimethylsilyl)oxy)decanal or 10-((tert-Butyldimethylsilyl)oxy)decanone.
Reduction: Formation of decane.
Substitution: Formation of decanol or other substituted derivatives.
Scientific Research Applications
10-((tert-Butyldimethylsilyl)oxy)decan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-((tert-Butyldimethylsilyl)oxy)decan-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and stability, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The TBDMS group can be removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Diol: 1,10-Decanediol
- Structure : C₁₀H₂₂O₂ (unprotected diol).
- Properties :
- Higher polarity due to two hydroxyl groups, leading to increased water solubility compared to the TBDMS-protected derivative.
- Lower thermal and oxidative stability, as hydroxyl groups are prone to side reactions.
| Property | 10-((tert-Butyldimethylsilyl)oxy)decan-1-ol | 1,10-Decanediol |
|---|---|---|
| Molecular Weight (g/mol) | 298.5 | 174.3 |
| Solubility | Lipophilic (soluble in THF, DCM) | Water-miscible |
| Stability | Resists oxidation and nucleophiles | Reactive at OH groups |
| Synthetic Utility | Intermediate in selective protection | Bulk chemical synthesis |
Shorter-Chain Silyl Ethers: 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol
- Structure : C₉H₂₂O₂Si (3-carbon chain).
- Key Differences :
- Reduced steric shielding due to shorter chain, making the TBDMS group more accessible for deprotection.
- Lower molecular weight (216.4 g/mol) and higher volatility.
- Applications : Used in small-molecule derivatization but less effective in steric protection for long-chain systems .
Branched Analogue: (2S,4S)-5-((tert-Butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol
- Structure : C₁₃H₃₀O₂Si (branched 5-carbon chain).
- Key Differences :
- Branched structure introduces chiral centers, enabling enantioselective synthesis.
- Increased steric hindrance around the TBDMS group compared to linear this compound.
- Applications : Valuable in asymmetric catalysis and chiral auxiliary design .
Unsaturated Derivatives: 7-((tert-Butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol
- Structure : C₁₃H₂₂O₂Si (conjugated triple bonds).
- Key Differences :
- Triple bonds confer rigidity and electronic conjugation, altering reactivity in click chemistry or cycloadditions.
- Reduced stability under acidic or basic conditions due to alkyne reactivity.
- Applications : Used in bioorthogonal labeling and polymer crosslinking .
Fluorinated Analogues: (1R,2R)-1-(1H-benzo[f]chromen-1-yl)-3-(tert-butyldimethylsilyloxy)propane-1,2-diol
- Structure : C₂₄H₃₃FO₃Si (fluorinated aromatic system).
- Key Differences :
- Fluorine atoms enhance lipophilicity and metabolic stability, critical in drug design.
- Aromatic components enable π-π stacking interactions in supramolecular chemistry.
- Applications: Potential use in fluorinated pharmaceuticals or imaging agents .
Biological Activity
10-((tert-Butyldimethylsilyl)oxy)decan-1-ol is a silanol derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, plays a significant role in various biochemical applications, including drug development and materials science. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The TBDMS group enhances the lipophilicity and stability of the compound, making it suitable for various biological assays.
Antimicrobial Properties
Table 1: Antimicrobial Activity of TBDMS Derivatives
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| TBDMS-A | S. aureus | 85 |
| TBDMS-B | P. aeruginosa | 78 |
| TBDMS-C | E. coli | 65 |
Neuroprotective Effects
The neuroprotective potential of silanol compounds has been investigated in various models. For example, related compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis . These effects are attributed to their ability to modulate signaling pathways involved in cell survival.
Case Study: Neuroprotection in Parkinson's Disease Models
In a study focusing on Parkinson's disease (PD), a TBDMS-modified compound demonstrated significant neuroprotective effects in cellular models exposed to neurotoxic agents. The compound reduced cell death by up to 40% compared to untreated controls, highlighting its potential therapeutic application .
Pharmacological Properties
The pharmacological profile of this compound includes interactions with various receptors. Research suggests that similar compounds can act as agonists or antagonists at dopamine receptors, influencing dopaminergic signaling pathways . This activity may have implications for treating neurological disorders.
Table 2: Receptor Binding Affinity of Silanol Derivatives
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| TBDMS-D | D2 Receptor | 15 |
| TBDMS-E | D3 Receptor | 10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
